2-Cyano-2-naphthalen-2-ylacetamide
Overview
Description
2-Cyano-2-naphthalen-2-ylacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and a naphthyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-naphthalen-2-ylacetamide can be achieved through several methods. One common approach involves the reaction of naphthylamine with cyanoacetic acid or its esters under specific conditions. The reaction typically proceeds as follows:
Direct Reaction with Cyanoacetic Acid: Naphthylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield this compound.
Reaction with Cyanoacetic Ester: Naphthylamine is reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-naphthalen-2-ylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH).
Substitution Reactions: Often require the presence of a nucleophile and a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.
Reduction Reactions: Utilize reducing agents like LiAlH4 or catalytic hydrogenation under mild conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Amines: Produced by the reduction of the cyano group.
Scientific Research Applications
2-Cyano-2-naphthalen-2-ylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-naphthalen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and the naphthyl moiety play crucial roles in its reactivity and biological activity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-Cyano-2-naphthalen-2-ylacetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyanoacetamide: Lacks the naphthyl group and has different reactivity and applications.
2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a naphthyl group, leading to variations in its chemical and biological properties.
2-Cyano-2-thiophen-2-ylacetamide: Features a thiophene ring, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
2-cyano-2-naphthalen-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLODPDGXEUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C#N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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